1-(3-methoxythiophen-2-yl)-3-methylbut-2-en-1-one
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Overview
Description
1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methoxy group attached to the thiophene ring and a methylbutenone side chain. Thiophene derivatives are known for their diverse applications in materials science, pharmacology, and organic synthesis .
Preparation Methods
The synthesis of 1-(3-methoxythiophen-2-yl)-3-methylbut-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-methoxythiophene with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate enolate, which then undergoes cyclization to form the desired thiophene derivative .
Industrial production methods for thiophene derivatives often involve the use of catalytic processes to enhance reaction efficiency and yield. For example, the use of transition metal catalysts such as palladium or nickel can facilitate the formation of carbon-sulfur bonds, which are essential for the synthesis of thiophene rings .
Chemical Reactions Analysis
1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce a thiol derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-methoxythiophen-2-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Known for its use in organic electronics and as a precursor for more complex thiophene compounds.
3-Methoxythiophene: Similar to the compound but lacks the methylbutenone side chain, which may affect its reactivity and applications.
Thiophene-2-carboxaldehyde: Used in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
129969-28-4 |
---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.3 |
Purity |
95 |
Origin of Product |
United States |
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